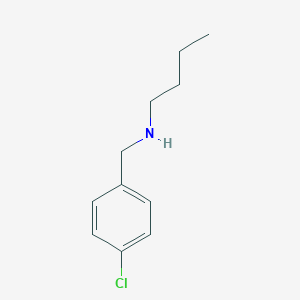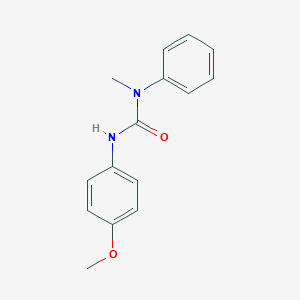
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea, commonly known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. MPMP is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H16N2O2.
Mécanisme D'action
MPMP exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins, including tyrosine kinase, protein kinase C, and cyclooxygenase-2. By inhibiting these enzymes, MPMP can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
MPMP has been found to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of cell migration and invasion. These effects make MPMP a promising candidate for the development of novel anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MPMP is its high purity and stability, which makes it suitable for use in various laboratory experiments. However, one of the limitations of MPMP is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of MPMP, including the development of novel drug delivery systems to improve its solubility and bioavailability, the identification of new targets for MPMP inhibition, and the optimization of its pharmacokinetic properties. Additionally, the potential applications of MPMP in the treatment of other diseases, such as neurodegenerative disorders, should be further explored.
In conclusion, MPMP is a promising chemical compound that has potential applications in the pharmaceutical industry. Its ability to inhibit the activity of certain enzymes and proteins has been extensively studied, and it has been found to have promising results in preclinical studies. Further research is needed to fully understand the pharmacological properties of MPMP and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
MPMP can be synthesized using various methods, including the reaction of aniline with methyl isocyanate and p-anisidine, or the reaction of phenyl isocyanate with p-anisidine and methylamine. These methods have been extensively studied and optimized to produce high yields of MPMP with high purity.
Applications De Recherche Scientifique
MPMP has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Its ability to inhibit the activity of certain enzymes and proteins has been extensively studied, and it has been found to have promising results in preclinical studies.
Propriétés
Numéro CAS |
59849-55-7 |
|---|---|
Nom du produit |
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea |
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C15H16N2O2/c1-17(13-6-4-3-5-7-13)15(18)16-12-8-10-14(19-2)11-9-12/h3-11H,1-2H3,(H,16,18) |
Clé InChI |
SRUJTAZCYYQAQC-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



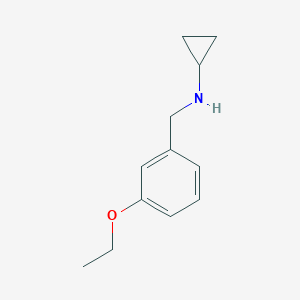
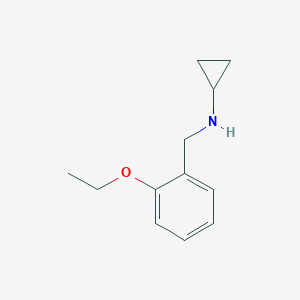
![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
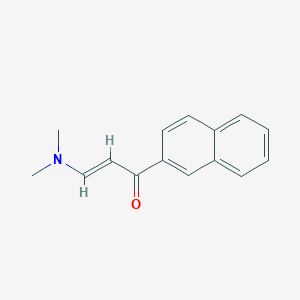
![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)
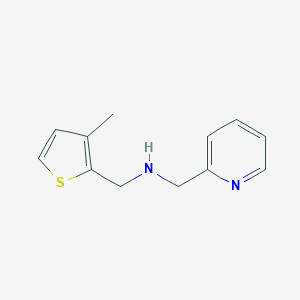
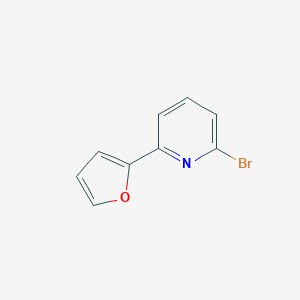
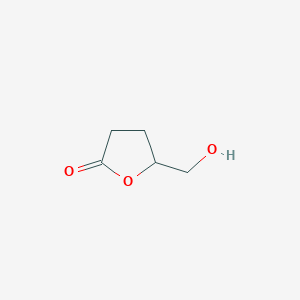
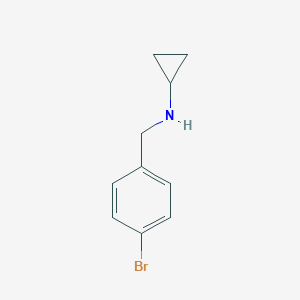
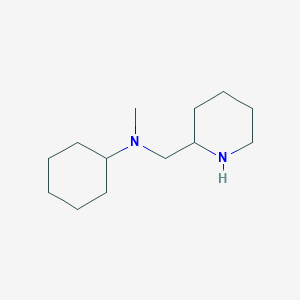
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
